molecular formula C17H20N6O3S B10869598 1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10869598
M. Wt: 388.4 g/mol
InChI Key: YPPXKYOBHXCKMA-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a piperazine ring and a thiophene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the purine core is reacted with piperazine derivatives.

    Attachment of the Thiophene Moiety: The thiophene group is incorporated through acylation reactions, using thiophene acetic acid derivatives and coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to favor desired transformations.

Scientific Research Applications

1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with neurotransmitter receptors can influence neuronal signaling and potentially alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

    Theophylline: A purine derivative with bronchodilator properties, used in the treatment of respiratory diseases.

    Caffeine: Another purine derivative known for its stimulant effects on the central nervous system.

    Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit a range of biological activities, including anti-inflammatory and anticancer effects.

The uniqueness of 1,3-DIMETHYL-8-{4-[2-(2-THIENYL)ACETYL]PIPERAZINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

1,3-dimethyl-8-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-7H-purine-2,6-dione

InChI

InChI=1S/C17H20N6O3S/c1-20-14-13(15(25)21(2)17(20)26)18-16(19-14)23-7-5-22(6-8-23)12(24)10-11-4-3-9-27-11/h3-4,9H,5-8,10H2,1-2H3,(H,18,19)

InChI Key

YPPXKYOBHXCKMA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=O)CC4=CC=CS4

Origin of Product

United States

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